Terresterone A

Beschreibung

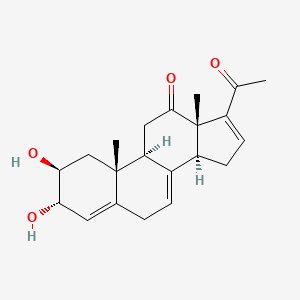

Terresterone A (C₂₀H₂₈O₂) is a naturally occurring ecdysteroid, a class of polyhydroxylated steroids found in plants and insects. It shares structural similarities with insect molting hormones but exhibits unique anabolic and adaptogenic properties in mammals . Its molecular structure includes a tetracyclic cyclopentanoperhydrophenanthrene backbone with hydroxyl groups at positions 2, 3, 14, and 20, and a ketone group at position 6, contributing to its receptor-binding affinity .

Eigenschaften

Molekularformel |

C21H26O4 |

|---|---|

Molekulargewicht |

342.4 g/mol |

IUPAC-Name |

(2S,3S,9S,10R,13S,14S)-17-acetyl-2,3-dihydroxy-10,13-dimethyl-1,2,3,6,9,11,14,15-octahydrocyclopenta[a]phenanthren-12-one |

InChI |

InChI=1S/C21H26O4/c1-11(22)14-6-7-15-13-5-4-12-8-17(23)18(24)10-20(12,2)16(13)9-19(25)21(14,15)3/h5-6,8,15-18,23-24H,4,7,9-10H2,1-3H3/t15-,16-,17-,18-,20-,21+/m0/s1 |

InChI-Schlüssel |

BYQIJKZHMIZGDV-JPRZGNOKSA-N |

Isomerische SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(C(=O)C[C@H]3C2=CCC4=C[C@@H]([C@H](C[C@]34C)O)O)C |

Kanonische SMILES |

CC(=O)C1=CCC2C1(C(=O)CC3C2=CCC4=CC(C(CC34C)O)O)C |

Synonyme |

2beta,3alpha-dihydroxypregna-4,7,16-trien-12,20-dione terresterone A |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Testosterone (C₁₉H₂₈O₂)

- Structural Similarities : Both compounds share a steroidal backbone and ketone group.

- Key Differences :

Table 1: Structural and Functional Comparison

Ecdysterone (C₂₇H₄₄O₇)

- Structural Similarities : Both are ecdysteroids with hydroxyl groups at positions 2, 3, and 13.

- Key Differences :

Comparison with Functionally Similar Compounds

Turkesterone (C₂₇H₄₄O₈)

- Functional Overlap : Both are marketed as "natural anabolic agents" with minimal androgenic effects.

- Divergences :

Selective Androgen Receptor Modulators (SARMs, e.g., Ostarine)

- Functional Similarity : Both avoid androgenic side effects.

- Key Contrasts: SARMs are fully synthetic and exhibit higher AR selectivity, whereas this compound’s effects may involve non-AR pathways (e.g., estrogen receptor crosstalk) . this compound has a longer half-life (~6 hours) compared to Ostarine (~24 hours) but lacks clinical safety data .

Research Findings and Limitations

- Efficacy : this compound’s anabolic activity in rodents is dose-dependent but plateaued at 20 mg/kg, suggesting receptor saturation .

- Safety: No significant hepatorenal toxicity observed in 90-day rodent studies, though human trials are lacking .

- Controversies: Some studies argue its effects are placebo-driven, citing poor bioavailability in non-glycosylated forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.